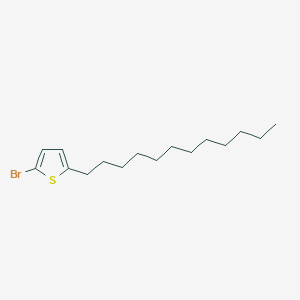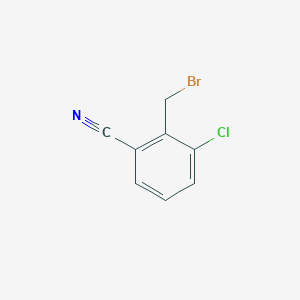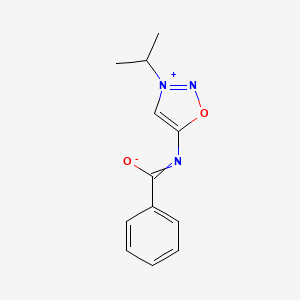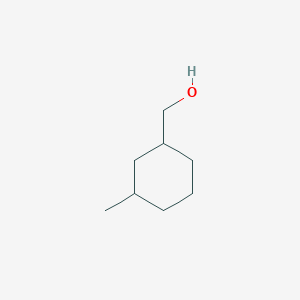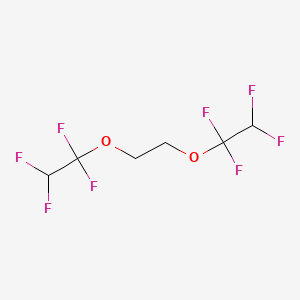
1,2-双(1,1,2,2-四氟乙氧基)乙烷
描述
1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane is a useful research compound. Its molecular formula is C6H6F8O2 and its molecular weight is 262.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
锂金属电池 (LMBs) 增强
一项研究报道了使用 1,2-双(1,1,2,2-四氟乙氧基)乙烷制备部分弱溶剂电解质 (PWSE),这使得 LMBs 能够在宽温度范围内以高电压稳定循环。 这种化合物有助于利用低盐浓度来调节电解质的局部环境,使溶剂化结构变得更加阴离子化 .
润滑剂和溶剂应用
该化合物以其在各种应用中用作润滑剂和溶剂而闻名,因为它可溶于诸如丙酮、乙腈和二甲基亚砜等有机溶剂,而不能溶于水 .
化学合成介质
作用机制
- Role : The compound coordinates weakly with Li⁺ ions, influencing the solvation structure of the electrolyte in lithium-metal batteries (LMBs) .
- The compound transforms the solvation structure of the electrolyte from a 1,2-dimethoxyethane-dominated structure to a more anion-incorporated structure. This modulation enhances stability during high-voltage cycling in LMBs .
Target of Action
Mode of Action
安全和危害
When handling this compound, caution is advised to avoid inhalation, skin contact, or eye contact . Protective gloves and goggles should be worn, and it is recommended to handle it in a well-ventilated area and avoid inhaling its vapors . In case of accidental ingestion or other accidents, immediate medical attention is advised .
未来方向
The use of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane in the development of lithium-metal batteries represents a promising direction for future research . Its ability to enable stable cycling of LMBs at high voltages within a wide temperature range could have significant implications for the advancement of battery technology .
生化分析
Biochemical Properties
1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane plays a significant role in biochemical reactions due to its unique chemical structure. It contains two oxygen atoms that can coordinate weakly with lithium ions, transforming the solvation structure of electrolytes . This compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with lithium fluoromalonato (difluoro)borate and silver nitrate, strengthening electrode-electrolyte interfaces and improving the oxidation durability of ether-based electrolytes .
Cellular Effects
The effects of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with lithium ions can modulate the local environment of electrolytes, leading to changes in cellular activities . Additionally, its weak coordination with lithium ions can affect the stability and function of cellular components, impacting overall cell health and function.
Molecular Mechanism
At the molecular level, 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane exerts its effects through binding interactions with biomolecules. It coordinates weakly with lithium ions, transforming the solvation structure of electrolytes to a more anion-incorporated structure . This interaction can lead to enzyme inhibition or activation, depending on the specific biochemical context. The compound’s influence on gene expression is also notable, as it can modulate the transcriptional activity of various genes involved in cellular metabolism and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane change over time. The compound is relatively stable, with a low probability of rapid biodegradation . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Over time, the compound can lead to changes in cellular activities, including alterations in gene expression and metabolic flux . Its stability and degradation profile make it a valuable tool for long-term biochemical experiments.
Dosage Effects in Animal Models
The effects of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane vary with different dosages in animal models. At lower doses, the compound can enhance cellular function and stability. At higher doses, it may exhibit toxic or adverse effects, impacting overall cellular health . Threshold effects have been observed, where the compound’s impact on cellular activities becomes more pronounced at specific concentration levels. These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in biochemical applications.
Metabolic Pathways
1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels The compound’s weak coordination with lithium ions can modulate the activity of enzymes involved in cellular metabolism, leading to changes in metabolic pathways
Transport and Distribution
Within cells and tissues, 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane is transported and distributed through interactions with transporters and binding proteins Its weak coordination with lithium ions can influence its localization and accumulation within specific cellular compartments
Subcellular Localization
The subcellular localization of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane is influenced by its chemical structure and interactions with cellular components . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s localization within cells can impact its activity and function, making it a valuable tool for studying subcellular processes and biochemical reactions.
属性
IUPAC Name |
1,1,2,2-tetrafluoro-1-[2-(1,1,2,2-tetrafluoroethoxy)ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F8O2/c7-3(8)5(11,12)15-1-2-16-6(13,14)4(9)10/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRJJXQSRCWPNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(C(F)F)(F)F)OC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569266 | |
| Record name | 1,2-bis(1,1,2,2-Tetrafluoroethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358-39-4 | |
| Record name | 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=358-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-bis(1,1,2,2-Tetrafluoroethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-(1,1,2,2-Tetrafluoroethoxy)ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane in lithium metal batteries?
A: 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane (BTFEE) functions as a co-solvent in lithium metal battery electrolytes. [, ] Its fluorinated structure contributes to the formation of a stable solid electrolyte interphase (SEI) on the lithium metal anode. [] This stable SEI layer helps to suppress lithium dendrite formation and unwanted side reactions, thus improving the battery's cycling performance and safety. []
Q2: How does the performance of BTFEE compare to other fluorinated ether co-solvents?
A: Research has shown that BTFEE, while contributing to SEI stability, may not be as effective as other fluorinated ether co-solvents like 1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane (FEE) in terms of cycling performance. [] Li||LiNi0.6Mn0.2Co0.2O2 (Li||NMC622) cells exhibited better cycling stability with FEE compared to BTFEE. This difference is attributed to the lower viscosity of FEE, enabling better ion transport within the electrolyte. []
Q3: Are there any advantages to using BTFEE as a co-solvent in lithium-sulfur batteries?
A: Yes, studies have shown that BTFEE, when used as a co-solvent with 1,3-dioxolane (DOL), can effectively suppress polysulfide dissolution and shuttling in lithium-sulfur batteries. [] This suppression significantly improves the capacity retention of the battery. A fish-scale porous carbon/sulfur composite electrode coupled with a DOL/BTFEE electrolyte demonstrated a remarkably high capacity retention of 99.5% per cycle for 100 cycles. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


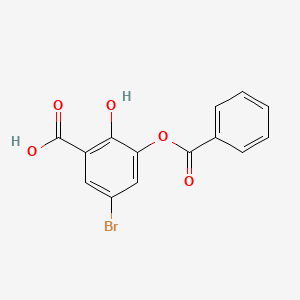

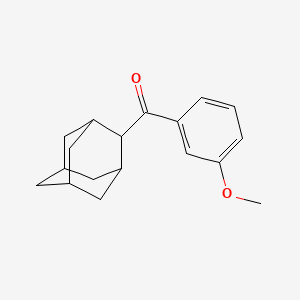

![Benzo[b]thiophen-4-ylmethanol](/img/structure/B1283352.png)
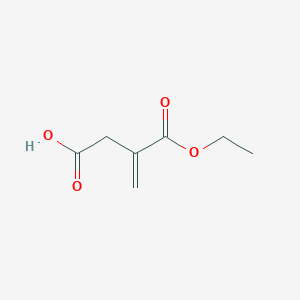
![2-[Benzyl(phenyl)amino]acetic acid](/img/structure/B1283363.png)

